molecular formula C19H27O8P B12384982 [(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

Cat. No.: B12384982
M. Wt: 414.4 g/mol
InChI Key: MQLGXVOINDPKQT-BDLLLQCCSA-N
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Description

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methyl group, and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the dihydropyran ring, the introduction of hydroxyl groups, and the phosphorylation of the hydroxyl groups. The reaction conditions typically involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can help in achieving consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a candidate for research in signal transduction, enzyme inhibition, and other biological pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases where modulation of specific biochemical pathways is beneficial.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific reactivity and stability.

Mechanism of Action

The mechanism of action of [(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate is similar to other phosphorylated organic compounds, such as adenosine triphosphate and phosphoenolpyruvate.
  • It also shares similarities with other hydroxylated and methylated organic molecules, such as certain flavonoids and terpenoids.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. The presence of multiple hydroxyl groups, a methyl group, and a dihydropyran ring in a single molecule provides a distinct reactivity profile and potential for diverse applications.

Properties

Molecular Formula

C19H27O8P

Molecular Weight

414.4 g/mol

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

InChI

InChI=1S/C19H27O8P/c1-3-4-5-6-7-9-15(20)14-17(27-28(23,24)25)19(2,22)13-12-16-10-8-11-18(21)26-16/h3-9,11-13,15-17,20,22H,10,14H2,1-2H3,(H2,23,24,25)/b4-3+,6-5-,9-7-,13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

MQLGXVOINDPKQT-BDLLLQCCSA-N

Isomeric SMILES

C/C=C/C=C\C=C/[C@@H](C[C@H]([C@@](C)(/C=C/[C@H]1CC=CC(=O)O1)O)OP(=O)(O)O)O

Canonical SMILES

CC=CC=CC=CC(CC(C(C)(C=CC1CC=CC(=O)O1)O)OP(=O)(O)O)O

Origin of Product

United States

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